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Introduction
Uridine 5'-O-(γ-thio)triphosphate (UTPγS) is a non-hydrolyzable analog of uridine triphosphate

(UTP). Its resistance to degradation by ectonucleotidases, enzymes that rapidly hydrolyze

extracellular nucleotides, makes it an invaluable tool for studying P2Y purinergic receptors.

UTPγS is a potent agonist for several P2Y receptor subtypes, particularly P2Y2 and P2Y4

receptors. This document provides detailed application notes and experimental protocols for

the use of UTPγS in various research and drug development contexts.

Physicochemical Properties and Mechanism of
Action
UTPγS is structurally similar to UTP, with the key difference being the substitution of a non-

bridging oxygen atom with a sulfur atom in the γ-phosphate group. This modification renders

the terminal phosphate bond resistant to cleavage by nucleotidases.

Mechanism of Action: UTPγS activates P2Y receptors, which are G-protein coupled receptors

(GPCRs). The activation of P2Y2 and P2Y4 receptors by UTPγS typically leads to the coupling

with Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
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into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i), while DAG

activates protein kinase C (PKC).

Applications in Research and Drug Development
Due to its stability and potent agonist activity, UTPγS is widely used in a variety of experimental

settings:

Receptor Subtype Characterization: To identify and characterize the function of P2Y receptor

subtypes in different tissues and cell types.

Signal Transduction Studies: To elucidate the downstream signaling pathways activated by

P2Y receptors.

Functional Assays: In a range of functional assays, including smooth muscle

contraction/relaxation, ion channel modulation, and neurotransmitter release.

High-Throughput Screening: As a reference agonist in high-throughput screening campaigns

for the discovery of novel P2Y receptor ligands.

Disease Models: To investigate the role of P2Y receptors in various pathological conditions,

including inflammation, cardiovascular diseases, and cancer.

Quantitative Data Summary
The following tables summarize key quantitative data for UTPγS in various experimental

systems.

Table 1: Potency of UTPγS in Functional Assays
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Assay Type
Cell/Tissue
Type

Receptor
Target(s)

Parameter Value

Vascular

Relaxation

Rat Mesenteric

Artery
P2Y2/P2Y4 pEC50 6.2 ± 0.1

Vascular

Contraction

Rat Mesenteric

Artery
P2Y2/P2Y4 pEC50 5.3 ± 0.2

Intracellular

Ca2+

Mobilization

Theca-Interstitial

Cells
P2Y2/P2Y6 EC50 3.5 ± 1.01 µM[1]

MAPK p44

Phosphorylation

Theca-Interstitial

Cells
P2Y2 EC50

3.34 ± 0.92

µM[1]

MAPK p42

Phosphorylation

Theca-Interstitial

Cells
P2Y2 EC50

1.41 ± 0.67

µM[1]

MAP Kinase

Activity
PC12 Cells P2Y2 EC50 ~25 µM[2]

Table 2: Efficacy of UTPγS in Functional Assays

Assay Type
Cell/Tissue
Type

Receptor
Target(s)

Parameter Value

Vascular

Contraction

Rat Mesenteric

Artery
P2Y2/P2Y4 Emax

216 ± 34% of 60

mM K+

Intracellular

Ca2+

Mobilization

Theca-Interstitial

Cells
P2Y2 Max. Response

>400% of basal

level[1]

MAPK

Phosphorylation

Theca-Interstitial

Cells
P2Y2 Max. Response ~550%[1]
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Intracellular Calcium Mobilization Assay using Fluo-4
AM
This protocol describes the measurement of intracellular calcium mobilization in response to

UTPγS stimulation using the fluorescent calcium indicator Fluo-4 AM.

Materials:

Cells expressing the P2Y receptor of interest (e.g., CHO-K1, HEK293)

UTPγS

Fluo-4 AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

96-well black, clear-bottom microplates

Fluorescence microplate reader with automated injection capabilities

Procedure:

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will

result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a

5% CO2 incubator.

Dye Loading:

Prepare a Fluo-4 AM loading solution by adding Pluronic F-127 (final concentration 0.02-

0.04%) to HBSS with 20 mM HEPES, followed by Fluo-4 AM (final concentration 1-5 µM).

Remove the cell culture medium from the plate and wash the cells once with HBSS.

Add 100 µL of the Fluo-4 AM loading solution to each well.

Incubate the plate at 37°C for 30-60 minutes in the dark.
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Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular

dye.

Baseline Fluorescence Measurement: Add 100 µL of HBSS to each well. Place the plate in

the fluorescence microplate reader and measure the baseline fluorescence (Excitation: 494

nm, Emission: 516 nm) for a few cycles before adding the agonist.

UTPγS Stimulation:

Prepare a stock solution of UTPγS in HBSS.

Using the plate reader's automated injector, add the desired concentration of UTPγS to the

wells.

Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2

seconds) for a period of 1-5 minutes.

Data Analysis:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline

fluorescence from the peak fluorescence after agonist addition.

The response is often expressed as the ratio of the change in fluorescence to the baseline

fluorescence (ΔF/F0).

For dose-response curves, plot the ΔF/F0 against the logarithm of the UTPγS

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

value.

GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to P2Y receptors by quantifying the

binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

Cell membranes expressing the P2Y receptor of interest
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[35S]GTPγS

UTPγS

GDP

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

Scintillation cocktail

Glass fiber filters

Filtration manifold

Scintillation counter

Procedure:

Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor

of interest using standard homogenization and centrifugation techniques. Determine the

protein concentration of the membrane preparation.

Assay Setup:

In a microcentrifuge tube or 96-well plate, combine the cell membranes (5-20 µg of

protein), GDP (to a final concentration of 10-100 µM), and varying concentrations of

UTPγS in the assay buffer.

The total reaction volume is typically 100-200 µL.

Initiation of Reaction: Add [35S]GTPγS (to a final concentration of 0.1-1 nM) to initiate the

binding reaction.

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters

using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove

unbound [35S]GTPγS.
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Quantification:

Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for at

least one hour.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of unlabeled

GTPγS (e.g., 10 µM).

Specific binding is calculated by subtracting the non-specific binding from the total binding.

For dose-response curves, plot the specific [35S]GTPγS binding against the logarithm of

the UTPγS concentration and fit the data to a sigmoidal dose-response curve to determine

the EC50 and Emax values.
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Caption: P2Y Receptor Signaling Pathway Activated by UTPγS.
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Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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